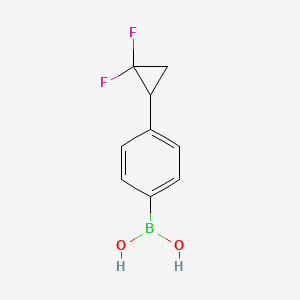

(4-(2,2-Difluorocyclopropyl)phenyl)boronic acid

Description

(4-(2,2-Difluorocyclopropyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 2,2-difluorocyclopropyl group at the para position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry, owing to its ability to form carbon-carbon bonds efficiently.

Its synthesis involves the use of pinacol ester precursors, which are coupled with aryl halides or triflates via palladium-catalyzed reactions. For example, De Schutter et al. reported a two-step synthesis involving Suzuki coupling of the pinacol ester derivative followed by deprotection to yield the final boronic acid .

Properties

Molecular Formula |

C9H9BF2O2 |

|---|---|

Molecular Weight |

197.98 g/mol |

IUPAC Name |

[4-(2,2-difluorocyclopropyl)phenyl]boronic acid |

InChI |

InChI=1S/C9H9BF2O2/c11-9(12)5-8(9)6-1-3-7(4-2-6)10(13)14/h1-4,8,13-14H,5H2 |

InChI Key |

SNXLZBXXKBBAHH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CC2(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,2-Difluorocyclopropyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized phenyl ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for boronic acids generally follow similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: (4-(2,2-Difluorocyclopropyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: (4-(2,2-Difluorocyclopropyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. The difluorocyclopropyl group can enhance the binding affinity and specificity of these inhibitors.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(2,2-Difluorocyclopropyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that have active site serine or threonine residues.

Comparison with Similar Compounds

Structural and Electronic Properties

The 2,2-difluorocyclopropyl group distinguishes this compound from other aryl boronic acids. Key structural comparisons include:

*Calculated based on formula C9H8B2F2O2.

Electronic Effects :

The 2,2-difluorocyclopropyl group is strongly electron-withdrawing, increasing the boronic acid’s Lewis acidity and enhancing its reactivity in cross-coupling reactions. This contrasts with methoxyethyl-substituted derivatives (e.g., compounds in ), where electron-donating groups may reduce reactivity but improve target binding in enzyme inhibition.

Solubility and Stability

Boronic acids often face solubility challenges in aqueous media. For example:

- 6-Hydroxynaphthalen-2-yl boronic acid and pyren-1-yl boronic acid precipitate in RPMI culture medium, limiting their in vitro applicability .

- This contrasts with 4-formylphenylboronic acid, which has higher polarity due to the aldehyde group but lacks stability data .

Self-Condensation : Like phenyl boronic acid, the compound may form cyclic trimers (boroxins) under anhydrous conditions, a common trait of boronic acids .

Biological Activity

(4-(2,2-Difluorocyclopropyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, influencing numerous biochemical pathways. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H10B F2

- Molecular Weight : 196.00 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Structure : The compound features a boronic acid functional group attached to a phenyl ring substituted with a difluorocyclopropyl moiety.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and amino acids. This property allows it to modulate enzyme activities and influence signaling pathways. The boronic acid group can interact with serine and cysteine residues in proteins, potentially inhibiting or activating various enzymes.

Anticancer Activity

Research has indicated that boronic acids can exhibit anticancer properties by acting as proteasome inhibitors. The compound's ability to disrupt protein degradation pathways may lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells. Notably, derivatives of boronic acids have been studied for their efficacy against multiple myeloma and other malignancies.

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties, particularly against resistant strains of bacteria. Studies involving this compound suggest that it may enhance the efficacy of β-lactam antibiotics by inhibiting β-lactamase enzymes. This synergistic effect can restore antibiotic sensitivity in resistant bacterial strains.

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated the anticancer effects of various boronic acid derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Study 2: Antibacterial Synergy

Another research effort focused on the antibacterial potential of this compound in combination with β-lactam antibiotics. The study utilized disk diffusion methods to assess the inhibition zones against KPC-producing bacteria. Results showed that the incorporation of this compound significantly increased the effectiveness of tested antibiotics, suggesting its role as a β-lactamase inhibitor .

Data Tables

| Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Anticancer Activity | 15 | Proteasome inhibition |

| Antibacterial Activity | 10 | β-lactamase inhibition |

| Combination Therapy | Antibiotic | Inhibition Zone Increase (mm) |

|---|---|---|

| With Boronic Acid | Meropenem | 7 |

| With Boronic Acid | Imipenem | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.